B1577047 Dermaseptin III-like peptide

Dermaseptin III-like peptide

Cat. No.: B1577047
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dermaseptin III-like peptide is a synthetic analogue belonging to the dermaseptin family, a class of linear, cationic antimicrobial peptides (AMPs) originally isolated from the skin of Phyllomedusine frogs . These peptides are a key component of innate immune defense and are of significant interest in biomedical research for their broad-spectrum activity and unique mechanism of action, which offers a potential pathway to overcome antibiotic resistance . As a research reagent, this peptide is provided for "Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Main Applications & Research Value: This peptide serves as a vital tool for investigating non-conventional antibiotics. Its primary research applications include: • Antimicrobial Mechanisms: Studying the disruption of microbial membranes via carpet or toroidal-pore models, leading to cell lysis . Its activity is tested against Gram-positive bacteria, Gram-negative bacteria, and pathogenic fungi like Candida albicans . • Anticancer Research: Evaluating its cytotoxic effects on various human cancer cell lines. Dermaseptins can induce membrane permeability in negatively charged cancer cells, prompting research into new anticancer therapeutics . • Viral Inhibition Studies: Researching its ability to inhibit enveloped viruses, such as HIV and HSV, by destabilizing the viral envelope and preventing entry into host cells . Mechanism of Action: The peptide's functionality is derived from its physicochemical properties. It is typically unstructured in aqueous solution but adopts an amphipathic α-helical conformation upon interaction with hydrophobic microbial membranes . Its cationic nature facilitates initial electrostatic attraction to the negatively charged surfaces of bacterial and cancer cells . Subsequently, the hydrophobic face of the helix inserts into the lipid bilayer, causing membrane disintegration through non-specific, surfactant-like mechanisms ("carpet model") or the formation of transient pores, ultimately leading to cell death . This membrane-lytic mechanism presents a high barrier for the development of microbial resistance, making it a highly valuable research target .

Properties

bioactivity

Antibacterial, Antifungal, Antiprotozoal

sequence

ALWKNMLKGIGKLAGKAALGAVK

Origin of Product

United States

Scientific Research Applications

Antimicrobial Applications

Dermaseptin III-like peptides demonstrate significant antimicrobial activity against a variety of pathogens, including bacteria, fungi, and viruses.

Antibacterial Activity

Research has shown that Dermaseptins possess potent antibacterial properties against multi-drug resistant bacteria such as Acinetobacter baumannii. A study reported that synthesized derivatives of Dermaseptin exhibited minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL against this pathogen .

Peptide MIC (μg/mL) Target Pathogen
Dermaseptin S412.5Acinetobacter baumannii
D-dermaseptin S4 L7K1.1Acinetobacter baumannii

Antifungal Activity

Dermaseptins also show efficacy against fungal infections. In vitro studies have demonstrated their ability to inhibit the growth of various fungi, making them potential candidates for developing antifungal therapies.

Anticancer Applications

The anticancer potential of Dermaseptin III-like peptide has been extensively researched, revealing promising results in inhibiting tumor cell proliferation.

Broad-Spectrum Anticancer Activity

Studies have confirmed that Dermaseptins exhibit broad-spectrum anticancer activity against various cell lines, including breast cancer (MCF-7), lung cancer (H157), and prostate cancer (PC-3) cells . The varying IC50 values indicate that different cell types respond differently to treatment.

Case Study 1: Antimicrobial Efficacy Against Acinetobacter baumannii

A recent study synthesized new derivatives of Dermaseptins and tested their antimicrobial efficacy against Acinetobacter baumannii. The results indicated that these derivatives had significantly improved potency compared to native peptides, suggesting their potential as therapeutic agents for treating infections caused by resistant strains .

Case Study 2: Anticancer Properties in Glioblastoma Cells

In another study focusing on glioblastoma cells, researchers demonstrated that Dermaseptin-PS1 could induce apoptosis through mitochondrial pathways at low concentrations (10^-6 M), highlighting its potential for targeted cancer therapy .

Comparison with Similar Compounds

Structural Features

Parameter Dermaseptin III-like Dermaseptin S4 Derivatives Surfactin-like Lipopeptides Pleurocidin Dermaseptin PD-3-7
Length (residues) 27–34 15–28 7–10 (cyclic) 25 33
Net Charge +3 to +6 +2 to +7 −2 to −4 +5 −1 (pH-dependent)
Secondary Structure α-helical α-helical/amphipathic β-sheet/cyclic α-helical β-sheet/amyloid
Hydrophobicity Moderate High (C-terminal domain) High (lipid tail) Moderate Low (amorphous aggregates)
Key Modifications N/A C-terminal truncation Cyclic ester bond N/A pH-dependent aggregation

Sources:

Key Insights :
  • Dermaseptin S4 Derivatives : Truncation of the C-terminal hydrophobic domain reduces hemolytic activity while retaining antimicrobial efficacy .
  • Surfactin-like Lipopeptides : Cyclic structure and lipid tail enhance stability but limit activity to Gram-positive bacteria .
  • Pleurocidin : Shorter length (25 residues) but 68% sequence similarity to dermaseptins; relies on helical amphipathicity for activity .
  • Dermaseptin PD-3-7 : Unique pH-dependent amyloid formation, targeting insect cells but inactive against bacteria .

Mechanism of Action

Compound Mechanism Selectivity
Dermaseptin III-like Carpet model (membrane micellization) Broad-spectrum
Dermaseptin S4 Aggregation-dependent pore formation High cytotoxicity
Surfactin-like Membrane solubilization via lipid tail Gram-positive bacteria
TAT-Dermaseptin Fusion Enhanced cellular uptake + membrane disruption Reduced hemolysis
PD-3-7 pH-triggered amorphous aggregate cytotoxicity Insect-specific

Sources:

Notable Findings :
  • TAT Fusion : Fusion with cell-penetrating TAT peptide enhances antimicrobial activity by 4–8× while reducing hemolysis .
  • Charge vs. Selectivity: Increasing positive charge in dermaseptin S4 derivatives improves potency but compromises selectivity, leading to non-specific cytotoxicity .

Activity Spectrum and Cytotoxicity

Compound Antimicrobial Activity Cytotoxicity (RBCs) Therapeutic Index
Dermaseptin III-like Gram-negative, Gram-positive, fungi, viruses Moderate 15–20
Dermaseptin S4 Broad-spectrum High 5–8
Surfactin-like Gram-positive, Bacillus spp. Low >50
TAT-Dermaseptin Fusion Enhanced Gram-negative activity Low 30–40
PD-3-7 Insect cells only None N/A

Sources:

Critical Observations :
  • Surfactin Selectivity : Low cytotoxicity due to its cyclic structure and anionic charge, but narrow activity spectrum .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary and most widely used method for preparing Dermaseptin III-like peptides is solid-phase peptide synthesis (SPPS) , particularly employing the Fmoc (9-fluorenylmethyloxycarbonyl) chemistry strategy.

  • Fmoc-SPPS Methodology :

    • The peptide chain is assembled stepwise on a solid resin support, typically a Rink Amide or Wang resin, which anchors the C-terminal amino acid.
    • Each amino acid is coupled sequentially using Fmoc-protected amino acids, with the Fmoc group removed by treatment with 20% piperidine in dimethylformamide (DMF) to expose the amine for the next coupling.
    • Side chain protecting groups such as t-butyl (t-Bu), allyl, or Boc are used to prevent undesired reactions during chain elongation.
    • After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, commonly trifluoroacetic acid (TFA) with scavengers like thioanisole, water, and ethyl methyl sulfide for 2–3 hours at room temperature.
  • Example : Dermaseptin-PD-1 and Dermaseptin-PD-2 peptides were chemically synthesized using solid-phase Fmoc chemistry, followed by purification and mass spectrometry confirmation.

  • Cyclic Peptides : For cyclic analogs of Dermaseptin fragments, a head-to-side chain cyclization strategy is applied post linear peptide synthesis. Cyclization reagents such as PyBOP, HOBt, and DIEA in N-methylpyrrolidone (NMP) are used to induce cyclization on-resin before cleavage.

Peptide Purification and Characterization

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard purification technique to isolate the crude synthetic peptides and remove impurities.

    • Typical columns: C18 or C8 preparative columns.
    • Elution gradients: Linear gradients from aqueous (water with 0.1% TFA) to organic solvent (acetonitrile with 0.1% TFA) over 25–135 minutes.
    • Purity is assessed by analytical HPLC, aiming for >95% purity.
  • Mass Spectrometry :

    • MALDI-TOF MS and Electrospray Ionization Ion-Trap MS/MS are used to confirm molecular mass and peptide sequence authenticity.
    • Collision-induced dissociation (CID) fragmentation provides b and y ions for sequence verification.
  • Amino Acid Analysis and Solid-Phase Sequencing are additional methods used to verify peptide composition and sequence.

Chemical Cleavage and Deprotection

  • The cleavage of peptides from resin typically uses TFA-based cocktails :

    • Example cocktail: 94% TFA, 2% thioanisole, 2% 1,2-ethanedithiol, 3% water.
    • Cleavage time: ~2.5 hours at room temperature.
    • After cleavage, peptides are precipitated, extracted, and lyophilized to obtain crude peptides.
  • For cyclic peptides, specific protecting groups such as allyl and t-Bu esters are removed selectively using Pd(PPh3)4 in DCM-AcOH-MMP under nitrogen atmosphere before cyclization.

Advanced Formulation: Liposomal Encapsulation

To improve delivery and reduce toxicity, Dermaseptin III-like peptides can be encapsulated in liposomes:

  • Preparation of Dermaseptin-PP Liposomes :
    • Lipids such as soy phosphatidylcholine (SPC), cholesterol (CHO), and DSPE-PEG derivatives are dissolved in methylene chloride and dried to form a thin film.
    • Hydration with aqueous Dermaseptin-PP solution followed by ultrasonic treatment produces liposomes.
    • Sequential extrusion through polycarbonate membranes of decreasing pore sizes (0.4, 0.2, 0.1 μm) achieves uniform particle size.
    • Encapsulation efficiency and drug loading are quantified by HPLC analysis of peptide content after acetonitrile extraction and centrifugation.

Summary Table of Preparation Methods

Step Method/Technique Details/Conditions References
Peptide Synthesis Solid-phase Fmoc chemistry Automated synthesizer; coupling with Fmoc-protected amino acids; deprotection with 20% piperidine
Peptide Cleavage & Deprotection TFA cocktail (e.g., 94% TFA + scavengers) 2–3 hours at room temperature; followed by precipitation and lyophilization
Cyclization (for cyclic peptides) On-resin head-to-side chain cyclization PyBOP, HOBt, DIEA in NMP; selective removal of side chain protecting groups with Pd catalyst
Purification RP-HPLC C18 or C8 columns; gradient elution with water/acetonitrile + TFA; purity >95%
Characterization MALDI-TOF MS, ESI-MS/MS, Amino Acid Analysis Mass confirmation; sequence verification via CID fragmentation
Formulation Liposomal encapsulation Thin-film hydration; ultrasonic dispersion; extrusion; HPLC quantification

Research Findings on Preparation

  • Synthetic Dermaseptin peptides prepared by Fmoc-SPPS exhibit high purity and correct molecular mass, confirmed by RP-HPLC and MALDI-TOF MS.
  • Cyclization enhances peptide stability and membrane activity, achieved by on-resin cyclization strategies with careful protecting group management.
  • Liposomal formulations improve peptide delivery and reduce hemolytic toxicity, with encapsulation efficiencies and drug loading quantified by HPLC.
  • Secondary structure analyses (circular dichroism) show that Dermaseptin peptides adopt α-helical conformations in membrane-mimicking environments, crucial for their bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.